molecular formula C18H30N2O2 B4964184 ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate

ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate

Cat. No. B4964184
M. Wt: 306.4 g/mol
InChI Key: UXRRJNGRMCVCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate, also known as memantine, is a medication used to treat Alzheimer's disease. It works by blocking the action of a neurotransmitter called glutamate in the brain, which is believed to be involved in the development of Alzheimer's disease.

Mechanism of Action

Memantine works by blocking the action of glutamate, a neurotransmitter that is involved in the development of Alzheimer's disease. Glutamate is released by nerve cells and binds to receptors on other nerve cells, which can cause damage and death of these cells. By blocking the action of glutamate, ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate helps to protect nerve cells from damage and death.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of a protein called brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of nerve cells. Memantine has also been shown to decrease the levels of a protein called beta-amyloid, which is believed to be involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate in lab experiments is that it has a well-established mechanism of action and has been extensively studied in the context of Alzheimer's disease. However, one limitation of using ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate in lab experiments is that it can be difficult to obtain and is relatively expensive compared to other compounds.

Future Directions

There are a number of future directions for research on ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate. One area of research is in the development of new drugs that target the glutamate system in the brain. Another area of research is in the use of ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is a need for further research on the long-term effects of ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate use, particularly in older adults.

Synthesis Methods

Memantine is synthesized by reacting 1-adamantanamine with ethyl 2-bromopropionate in the presence of potassium carbonate. The resulting product is then hydrolyzed with sodium hydroxide to form ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate.

Scientific Research Applications

Memantine has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and slow the progression of the disease in some patients. In addition to Alzheimer's disease, ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

properties

IUPAC Name

ethyl 4-(1-adamantylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-2-22-17(21)20-5-3-16(4-6-20)19-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16,19H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRRJNGRMCVCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate

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